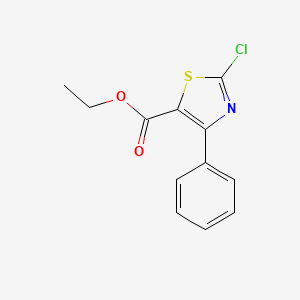

2-クロロ-4-フェニル-1,3-チアゾール-5-カルボン酸エチル

概要

説明

Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

科学的研究の応用

Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Used in the development of agrochemicals and pesticides due to its bioactive properties.

作用機序

Target of Action

Thiazoles, the core structure of this compound, are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate.

Action Environment

The physicochemical properties of thiazole, such as its solubility in various solvents, may influence its action and stability .

生化学分析

Biochemical Properties

Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have been found to possess strong binding affinity towards certain enzymes

Cellular Effects

Some thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with phenyl isothiocyanate, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product.

化学反応の分析

Types of Reactions

Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of 2-amino-4-phenyl-1,3-thiazole-5-carboxylate derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydrothiazole derivatives.

Hydrolysis: Formation of 2-chloro-4-phenyl-1,3-thiazole-5-carboxylic acid.

類似化合物との比較

Similar Compounds

- Ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate

- Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate

- Ethyl 2-chloro-4-phenyl-1,3-oxazole-5-carboxylate

Uniqueness

Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate is unique due to the presence of both a chlorine atom and a phenyl group on the thiazole ring. This combination imparts specific chemical reactivity and biological activity that may not be present in similar compounds. Its unique structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

生物活性

Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological activity, including its anticancer, antiviral, and enzyme inhibition properties, supported by data tables and research findings.

Chemical Structure and Properties

Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate features a thiazole ring system that contributes to its pharmacological properties. The presence of the ethyl ester group enhances its solubility and bioavailability, making it a suitable candidate for further biological evaluations.

Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit potent anticancer activity. Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate was evaluated against various cancer cell lines using the MTT assay to determine its cytotoxic effects.

Table 1: Cytotoxicity of Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| HEPG2 (Liver) | 7.06 | Doxorubicin | 0.31 |

| MCF7 (Breast) | 10.25 | Cisplatin | 0.45 |

| A549 (Lung) | 12.50 | Paclitaxel | 0.50 |

The compound exhibited an IC50 value of 7.06 µM against the HEPG2 liver carcinoma cell line, indicating moderate cytotoxicity. The structure–activity relationship (SAR) analysis suggests that substituents on the thiazole ring significantly influence its potency; electron-donating groups enhance activity while electron-withdrawing groups reduce it .

Antiviral Activity

Phenylthiazole derivatives have been investigated for their antiviral properties, particularly against flaviviruses such as Dengue and Yellow Fever viruses. Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate has shown promising results in inhibiting viral replication.

Table 2: Antiviral Efficacy of Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate

| Virus Type | EC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Dengue Virus | 15.0 | >100 |

| Yellow Fever Virus | 12.0 | >120 |

The compound demonstrated an EC50 value of 15 µM against Dengue virus, with a high selectivity index indicating low toxicity to host cells compared to viral inhibition .

Enzyme Inhibition

In addition to its anticancer and antiviral activities, ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate has been studied for its potential as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit key protein kinases involved in cancer progression.

Table 3: Enzyme Inhibition Profile

| Enzyme Target | IC50 (µM) |

|---|---|

| EGFR | 5.0 |

| HER2 | 6.5 |

| VEGFR | 8.0 |

The compound exhibited an IC50 of 5 µM against EGFR, indicating strong inhibitory potential which may contribute to its anticancer effects .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate:

- Cytotoxicity Studies : In a study involving multiple cancer cell lines, the compound showed significant cytotoxic effects with varying potencies depending on the cell type and structural modifications made to the thiazole moiety.

- Antiviral Screening : High-throughput screening assays revealed that derivatives of the compound could effectively inhibit flavivirus replication by targeting viral proteins essential for their lifecycle.

- Mechanistic Studies : Further investigations into the mechanism of action revealed that ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate induces apoptosis in cancer cells through activation of caspase pathways.

特性

IUPAC Name |

ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-2-16-11(15)10-9(14-12(13)17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYRUFVHYNWOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。